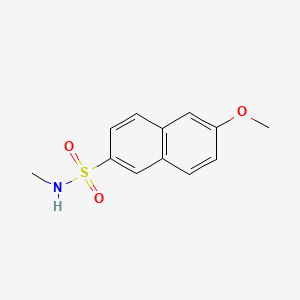
POLYMETHYLHYDROSILOXANE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Polymethylhydrosiloxane is a polymer with the general structure [−CH₃(H)Si−O−]ₙ. It is widely used in organic chemistry as a mild and stable reducing agent, capable of transferring hydrides to metal centers and various reducible functional groups . This compound is a byproduct of the silicone industry and is known for its air and moisture stability, making it easy to handle and store for long periods without loss of activity .
Vorbereitungsmethoden
Polymethylhydrosiloxane is typically prepared by the hydrolysis of monomethyldichlorosilane. The reaction involves the following steps: [ \text{n MeSiHCl}_2 + \text{n H}_2\text{O} \rightarrow [\text{MeSiHO}]_n + 2\text{n HCl} ] This process results in the formation of this compound along with hydrochloric acid as a byproduct . Industrial production methods often involve hydrolytic polycondensation of dichlorosilane and trimethylchlorosilane in cold, concentrated hydrochloric acid .
Analyse Chemischer Reaktionen
Polymethylhydrosiloxane undergoes various types of chemical reactions, including:
Hydrosilylation: This reaction involves the addition of silicon-hydrogen bonds to unsaturated organic compounds, often catalyzed by transition metals.
Crosslinking: Under the influence of metal salt catalysts, this compound can crosslink at low temperatures to form films on various surfaces.
Common reagents used in these reactions include methanol, aromatic amines, and various metal catalysts. Major products formed from these reactions include tertiary and secondary amines, homoallylamines, and unsymmetrical dialkyl ketones .
Wissenschaftliche Forschungsanwendungen
Polymethylhydrosiloxane has a wide range of applications in scientific research:
Organic Synthesis: It is used as a reducing agent for aldehydes, ketones, olefins, and aromatic nitro compounds.
Material Science: It is employed in the modification of different polymers and the manufacture of silicone elastomers.
Microfluidic Chips: It serves as a functional material for microfluidic chips due to its stability and ease of handling.
Cotton Industry: It is used in the cotton industry for various applications, including fabric treatment.
Wirkmechanismus
Polymethylhydrosiloxane exerts its effects primarily through the transfer of hydrides. The mechanism involves the activation of the silicon-hydrogen bond, which then transfers a hydride ion to the target molecule. This process is often catalyzed by transition metals, which facilitate the breaking and forming of bonds . The molecular targets include carbonyl compounds, olefins, and aromatic nitro groups, among others .
Vergleich Mit ähnlichen Verbindungen
Polymethylhydrosiloxane is unique due to its stability and ease of handling compared to other silanes. Similar compounds include:
Polydimethylsiloxane: Unlike this compound, polydimethylsiloxane lacks silicon-hydrogen bonds and does not exhibit reducing properties.
Phenylsilane: This compound is less stable and more expensive than this compound.
Triethoxysilane: Used in the synthesis of poly(hydrosilsesquioxane), it has different applications and properties compared to this compound.
This compound stands out due to its cost-effectiveness, environmental friendliness, and versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
178873-19-3 |
|---|---|
Molekularformel |
C8H8ClNO3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(5H-indolo[2,3-b]quinoxalin-5-yl)-2-propanol](/img/structure/B1170854.png)


